Product packaging for O-propylhydroxylamine hydrochloride(Cat. No.:CAS No. 6084-54-4)

O-propylhydroxylamine hydrochloride

Cat. No.: B1279948
CAS No.: 6084-54-4
M. Wt: 111.57 g/mol
InChI Key: FDVFCJYDSZGNLJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Hydroxylamine (B1172632) Derivatives in Organic Synthesis

The journey of hydroxylamine derivatives in organic synthesis began with the discovery and characterization of hydroxylamine (NH₂OH) itself. Historically, the synthesis of hydroxylamine hydrochloride has been achieved through various methods, including the Raschig process, which involves the reduction of ammonium (B1175870) nitrite (B80452) with sulfur dioxide and bisulfite. researchgate.netwikipedia.org Another established method is the reduction of nitric acid. wikipedia.org These early methods paved the way for the production of hydroxylamine salts, which are more stable and easier to handle than the free base. researchgate.net

The primary and most classical use of hydroxylamine and its salts in organic synthesis is the conversion of aldehydes and ketones into oximes. researchgate.netnih.govguidechem.com This reaction is not only crucial for the protection and characterization of carbonyl compounds but also serves as a gateway to further chemical transformations, such as the Beckmann rearrangement to produce amides. nih.govcardiff.ac.uk For instance, a significant industrial application is the synthesis of cyclohexanone (B45756) oxime, a precursor to caprolactam, which is the monomer for Nylon 6. wikipedia.orgcardiff.ac.uk

Over time, the focus of synthetic chemists expanded from using simple hydroxylamine to employing its O- and N-substituted derivatives. This evolution allowed for the introduction of a wider range of functional groups and the construction of more complex molecular architectures. The development of methods for the synthesis of O-alkylhydroxylamines, such as through the Gabriel synthesis or by electrophilic amination of alkoxides, has been instrumental in this progression. mcmaster.carsc.org These derivatives have shown remarkable potential as electrophilic aminating agents, facilitating the formation of C-N, N-N, O-N, and S-N bonds, often without the need for expensive metal catalysts.

Significance of O-propylhydroxylamine Hydrochloride as a Reagent in Modern Synthetic Chemistry

This compound, with its propyl group attached to the oxygen atom, offers specific advantages and functionalities in modern synthetic chemistry. As an O-substituted hydroxylamine, it is a key precursor for the synthesis of O-propyl oximes. These reactions are fundamental in creating building blocks for various applications, including the development of new pharmaceuticals and agrochemicals.

The hydrochloride salt form of O-propylhydroxylamine enhances its stability and ease of handling compared to the free base, which can be volatile. This practicality is crucial for its application in multi-step syntheses. For example, the gram-scale synthesis of related O-cyclopropyl hydroxylamine hydrochloride has demonstrated that these compounds can be prepared and handled as stable solids, making them reliable reagents in the laboratory. nih.gov

Furthermore, O-alkylhydroxylamines, including the O-propyl derivative, are valuable in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. cardiff.ac.uknih.gov The reactivity of the hydroxylamine moiety can be fine-tuned by the nature of the O-alkyl group, influencing the outcome of cyclization and rearrangement reactions.

Overview of Key Research Areas Utilizing this compound

The application of this compound and its parent class of O-alkylhydroxylamines spans several key research areas, most notably in medicinal chemistry and the synthesis of fine chemicals.

In drug discovery , O-alkylhydroxylamines have emerged as a promising class of enzyme inhibitors. A significant area of research is their use as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target for cancer and other diseases characterized by immune suppression. nih.gov O-alkylhydroxylamines have been designed as mimics of a key transition state in the enzyme's catalytic cycle, leading to potent inhibition. nih.gov The synthesis of various O-alkylhydroxylamine derivatives allows for structure-activity relationship studies to optimize their potency and pharmacological properties. nih.gov

In the realm of fine chemical and intermediate synthesis , hydroxylamine derivatives are indispensable. They are used in the preparation of oximes, which are not only stable intermediates but also precursors to other functional groups. researchgate.netnih.gov The synthesis of complex organic molecules often relies on the controlled manipulation of functional groups, and this compound provides a reliable tool for introducing the propoxyamino functionality. The development of novel synthetic methods, such as the amination of heterocyclic compounds using O-benzoylhydroxylamine derivatives, underscores the ongoing innovation in this field. nih.gov

Interactive Data Tables

Table 1: Physical and Chemical Properties of O-propylhydroxylamine

PropertyValue
Molecular FormulaC₃H₉NO
Molecular Weight75.11 g/mol
IUPAC NameO-propylhydroxylamine
SMILESCCCON
InChIKeyPRAARDGLAWZXML-UHFFFAOYSA-N
Data sourced from PubChem

Table 2: Properties of this compound

PropertyValue
Molecular FormulaC₃H₁₀ClNO
Molecular Weight111.57 g/mol
IUPAC Namepropoxyazanium chloride
SMILESCCCON.Cl
InChIKeyNot Available
Data sourced from PubChem

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10ClNO B1279948 O-propylhydroxylamine hydrochloride CAS No. 6084-54-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

O-propylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-2-3-5-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVFCJYDSZGNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484273
Record name O-propylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6084-54-4
Record name O-propylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-propylhydroxylamine hydrochloride
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Applications of O Propylhydroxylamine Hydrochloride in Organic Synthesis

Formation of Oximes and Their Derivatives

O-propylhydroxylamine hydrochloride is a precursor for O-propylhydroxylamine, which readily reacts with aldehydes and ketones to form O-propyl oximes. wikipedia.orgnih.gov This reaction is a cornerstone of its utility in synthetic chemistry.

The formation of oximes from hydroxylamine (B1172632) derivatives and carbonyl compounds is a well-established reaction in organic chemistry. wikipedia.orgchemtube3d.com The reaction proceeds via nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon. ic.ac.ukyoutube.com The presence of the oxygen atom in hydroxylamine enhances the nucleophilicity of the adjacent nitrogen atom. chemtube3d.comquora.com

The general mechanism involves the following steps:

Nucleophilic addition of O-propylhydroxylamine to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate. youtube.com

Proton transfer to form a more stable intermediate.

Elimination of a water molecule to yield the corresponding O-propyl oxime. youtube.comquora.com

The reaction is typically carried out under conditions that facilitate the elimination of water. Oximes can exist as geometric isomers (E/Z isomers), and the reaction may produce a mixture of both forms. quora.com

O-propyl oximes are stable intermediates that can be isolated and used in subsequent reactions. They serve as valuable precursors in the synthesis of more complex molecules. For instance, the oxime functional group can be a directing group or a precursor to other functional groups.

Role in Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. wikipedia.orgorganic-chemistry.org This acid-catalyzed rearrangement is a powerful tool for the synthesis of amides and lactams from ketoximes and cyclic ketoximes, respectively. wikipedia.orgresearchgate.net The reaction involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org

This compound can be used to form the prerequisite oxime, which then undergoes the Beckmann rearrangement. researchgate.net While the archetypal Beckmann rearrangement uses reagents like sulfuric acid, other acidic catalysts and conditions have been developed. wikipedia.org For instance, a one-step Beckmann rearrangement of aldehydes and ketones can be achieved using hydroxylamine hydrochloride and a reagent system of Al2O3/CH3SO3H. researchgate.net This method has been used to convert cyclohexanone (B45756) to ε-caprolactam, a precursor to Nylon 6, in quantitative yield. wikipedia.orgresearchgate.net

It's important to note that the Beckmann rearrangement can sometimes be accompanied by a competing reaction known as the Beckmann fragmentation, though reaction conditions can often be optimized to favor one pathway over the other. wikipedia.org

Utility in the Synthesis of Nitrogen-Containing Heterocycles

O-propylhydroxylamine and its derivatives are valuable in the synthesis of nitrogen-containing heterocycles, which are significant structural motifs in many biologically active compounds. nih.govresearchgate.net

One notable application is in the synthesis of tetrahydroquinolines, a privileged scaffold in medicinal chemistry. nih.gov While various methods exist for tetrahydroquinoline synthesis, nih.govorganic-chemistry.org a novel approach involves a quora.comquora.com-sigmatropic rearrangement of N-aryl O-cyclopropyl hydroxamates. rsc.org Although this specific example uses O-cyclopropyl hydroxylamine, the underlying principle of using a hydroxylamine derivative to construct the heterocyclic core is relevant. The reaction proceeds through a one-pot cascade of quora.comquora.com-sigmatropic rearrangement, cyclization, and rearomatization. rsc.org This highlights the potential of appropriately substituted hydroxylamine derivatives in complex heterocyclic synthesis.

The aza-Piancatelli rearrangement is a powerful acid-catalyzed reaction for the synthesis of 4-aminocyclopentenone derivatives from furylcarbinols. rsc.orgwikipedia.org This reaction involves the use of an amine nucleophile. The use of hydroxylamines as nucleophiles in this rearrangement has been explored, leading to densely functionalized cyclopentane (B165970) derivatives. rsc.org This cascade reaction showcases the versatility of hydroxylamines in constructing complex cyclic systems. rsc.org The reaction mechanism is proposed to be a 4-π electrocyclization, similar to the Nazarov cyclization. wikipedia.org

Conjugation Reactions with Carbonyl Compounds for Bioconjugation and Materials Science

The reaction between O-propylhydroxylamine and carbonyl compounds (aldehydes and ketones) to form stable oxime linkages is a cornerstone of bioconjugation and materials science. This ligation chemistry is valued for its high efficiency, mild reaction conditions, and the biocompatibility of the resulting bond.

In the realm of bioconjugation , oxime ligation is a preferred method for attaching probes, tags, or therapeutic agents to biomolecules such as proteins and peptides. The reaction's selectivity is a key advantage, as aldehyde and ketone groups are relatively rare in biological systems, thus minimizing off-target reactions. researchgate.net The stability of the oxime bond is generally superior to that of imines and hydrazones, which is crucial for applications within complex biological environments. researchgate.net While the reaction can proceed under physiological conditions, it is often accelerated by catalysts.

The versatility of oxime ligation extends to materials science , particularly in the development of dynamic and self-healing materials. For instance, hydrogels cross-linked with oxime bonds have been shown to exhibit self-healing properties. These materials can be formed by reacting polymers functionalized with ketone groups with difunctional alkoxyamines. The reversible nature of the oxime linkage under certain conditions, such as acidic pH, allows for the breaking and reforming of crosslinks, enabling the material to repair itself after damage. rsc.org

Table 1: Examples of Hydroxylamine Derivatives in Conjugation Reactions

Hydroxylamine DerivativeApplicationKey Feature
O,Oʹ–1,3–propanediylbishydroxylamine dihydrochlorideHydrogel formationActs as a difunctional crosslinker to form hydrogels with reversible oxime bonds. rsc.org
Aminooxy-dansylKinetic analysis of oxime ligationUsed as a fluorescent probe to monitor the progress of oxime formation. nih.gov
O–allyl hydroxylamine hydrochlorideSynthesis of functional materialsIncorporated into polymers for subsequent modification. rsc.org

Chemo- and Regioselective Functionalization Strategies

The concept of chemo- and regioselectivity is central to modern organic synthesis, aiming to selectively functionalize one specific site in a molecule that possesses multiple reactive centers. While specific studies detailing the chemo- and regioselective reactions of this compound are not extensively documented in the provided search results, the principles of its reactivity can be inferred from the behavior of similar nucleophiles.

The hydroxylamine group of this compound is a potent α-nucleophile. In reactions with molecules containing multiple electrophilic sites, such as an α,β-unsaturated ketone, the hydroxylamine can selectively attack the carbonyl carbon over undergoing conjugate addition to the β-carbon. This preference is a hallmark of hard nucleophiles reacting with hard electrophilic centers.

Furthermore, in a molecule with different types of carbonyl groups (e.g., an aldehyde and a ketone), the hydroxylamine will typically react preferentially with the more electrophilic and less sterically hindered aldehyde. This inherent reactivity allows for predictable and controlled functionalization. The development of catalyst-free, one-pot reactions that proceed under mild conditions is a significant goal in this area, aiming for efficient and atom-economical syntheses. mdpi.com

Catalytic Applications in Organic Transformations

Hydroxylamine derivatives, including their hydrochloride salts, have been demonstrated to act as effective catalysts in certain organic transformations. Although specific catalytic applications of this compound are not detailed in the provided search results, the catalytic activity of the parent compound, hydroxylamine hydrochloride, provides strong evidence for the potential of its derivatives.

Hydroxylamine hydrochloride has been successfully employed as a catalyst for the N-formylation of amines. isca.meresearchgate.net This transformation is significant in the synthesis of various medicinally and industrially important compounds. isca.me The catalytic role of hydroxylamine hydrochloride is proposed to involve the activation of formic acid, facilitating the amidation reaction under mild, solvent-free conditions. researchgate.net This method is noted for its efficiency, economic viability, and environmentally friendly nature. isca.me

Table 2: Catalytic Performance of Hydroxylamine Hydrochloride in N-Formylation

CatalystReactantsConditionsKey Advantage
Hydroxylamine HydrochlorideAmines, Formic AcidRoom temperature, neatEfficient, economical, and environmentally benign. isca.meresearchgate.net

Additionally, hydroxylamine hydrochloride has been investigated for its role in the catalytic production of hydrogen peroxide through the oxidation of hydroxylamine. mdpi.com This highlights the broader catalytic potential of this class of compounds in redox reactions.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms Involving the Aminooxy Group

The aminooxy group (-ONH₂) is the cornerstone of the reactivity of O-propylhydroxylamine. Its reactions are characterized by the nucleophilic nature of the nitrogen atom, which is modulated by the presence of the adjacent oxygen atom.

The primary reaction pathway for O-alkylhydroxylamines involves the nucleophilic addition of the nitrogen atom to electrophilic centers. wikipedia.org In reactions with carbonyl compounds like aldehydes and ketones, the nitrogen of the hydroxylamine (B1172632) attacks the electrophilic carbonyl carbon. This initial addition forms a tetrahedral intermediate, which then undergoes dehydration to form an oxime. ic.ac.ukmdpi.com This process is a cornerstone of "click chemistry" due to its reliability and specificity. researchgate.net

The nucleophilicity of the nitrogen atom in hydroxylamines is considered superior to that of the oxygen atom, a trait attributed to nitrogen's lower electronegativity, which results in its lone pair being less tightly held and more available for bonding. ic.ac.uk This preference for N-attack over O-attack has been corroborated by computational studies. ic.ac.uk O-alkylhydroxylamines can also participate in Michael or 1,4-addition reactions with α,β-unsaturated carbonyl compounds (enones). acs.org Furthermore, they can add to other electrophiles such as nitriles and azides. wikipedia.orgic.ac.uk

Acid catalysis plays a significant role in many reactions involving hydroxylamine and its derivatives. sci-hub.st In the formation of oximes from carbonyl compounds, the reaction is often accelerated by acid. mdpi.com The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxylamine.

O-substituted hydroxylamines are valuable reagents in more complex, metal-catalyzed tandem reactions. These processes often leverage the hydroxylamine derivative as both a reactant and a ligand that cooperates with the metal center. For instance, O-alkylhydroxylamines have been used in heterobimetallic catalysis for the asymmetric 1,4-addition to enones, achieving high enantioselectivity. acs.org In such systems, the hydroxylamine can coordinate to the metal catalyst, influencing the stereochemical outcome of the reaction.

Another example is the palladium-catalyzed carbonylative cyclization of alkynes with O-substituted hydroxylamines to produce isoquinolones. chinesechemsoc.org Mechanistic studies of these reactions suggest that an N-alkyloxylamide is formed as a key intermediate, which then undergoes a rearrangement to deliver an isocyanate. chinesechemsoc.org The choice of the O-substituent on the hydroxylamine is critical, as it can influence reaction pathways and suppress side reactions. chinesechemsoc.org These examples highlight the potential for O-propylhydroxylamine hydrochloride to be employed in sophisticated catalytic systems that form multiple chemical bonds in a single operation. researchgate.net

Kinetic and Thermodynamic Studies of this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented. However, studies on related systems provide insight into the factors governing reaction rates and equilibria.

Kinetic investigations of the acylation of hydroxylamine show a rapid initial reaction. lookchem.com The kinetic resolution of racemic N-alkoxy amines has been achieved through catalytic chemo- and enantioselective oxygenation, demonstrating that different enantiomers can react at different rates. nih.govresearchgate.net Such studies are crucial for developing asymmetric syntheses. acs.org The kinetics of oxime formation are influenced by pH, with the reaction mechanism often involving a rate-limiting dehydration of an intermediate. sci-hub.st

Thermodynamic characterization of hydrazone formation, a related reaction, has shown that stability is enhanced in colloidal media like micelles and liposomes. acs.org The thermal decomposition of hydroxylamine has been studied in detail, revealing that the process is complex, with bimolecular isomerization being an energetically favorable initial step in aqueous solutions. acs.orgsci-hub.se The activation barrier for this decomposition is lowered in the presence of water. acs.org

Table 1: Summary of Kinetic Findings in Related Hydroxylamine Reactions

Reaction TypeSystem StudiedKey Kinetic FindingsReference(s)
Decomposition Aqueous Hydroxylamine (HA)Bimolecular isomerization is the favorable initial step; the activation barrier is ~25 kcal/mol in the gas phase and decreases to ~16 kcal/mol in water. acs.org
Acylation Hydroxylamine + Activated Acyl GroupsThe initial acylation is a rapid bimolecular reaction. The subsequent reaction of O-acylhydroxylamine with hydroxylamine shows a pH optimum. lookchem.com
Oxime Ligation Aldehyde + O-alkylhydroxylamineAniline catalysis is effective. The reaction is reversible under acidic conditions. nih.govethz.ch
Kinetic Resolution Racemic N-alkoxy aminesTitanium-catalyzed oxidative kinetic resolution shows high selectivity factors (s > 150), allowing for the separation of enantiomers. nih.govresearchgate.net
Hydrolysis Schiff BasesReactions are subject to general base catalysis. The attack of hydroxylamine on protonated Schiff bases is influenced by polar substituents. sci-hub.st

This table presents data from studies on hydroxylamine and related derivatives to infer the kinetic behavior of this compound.

Computational Chemistry Approaches to Reaction Mechanism Analysis

Computational chemistry, particularly using quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool for analyzing the reaction mechanisms of hydroxylamine derivatives. tandfonline.com These studies provide detailed insights into transition state structures, reaction energy barriers, and the electronic factors that control reactivity.

For example, computational analysis of oxime formation from a ketone and hydroxylamine has been used to compare the favorability of N-attack versus O-attack. ic.ac.uk The results support the experimental observation that nitrogen is the more potent nucleophile, showing that the transition state for N-attack is significantly lower in energy. ic.ac.uk

Theoretical investigations into the thermal decomposition of hydroxylamine have identified the most likely initial steps, ruling out simple unimolecular bond dissociations in favor of a bimolecular isomerization pathway to ammonia (B1221849) oxide. acs.orgtandfonline.com These computational models also allow for the study of solvent effects, showing, for instance, that water molecules can catalyze the decomposition by lowering the activation barrier. acs.org Such computational approaches could be readily applied to this compound to predict its decomposition pathways and reactivity in various chemical environments.

Influence of Solvent and Temperature on Reactivity and Selectivity

The choice of solvent and the reaction temperature can have a profound impact on the rate, yield, and selectivity of reactions involving this compound.

Solvents can influence reaction rates through their polarity and their ability to solvate reactants, intermediates, and transition states. In the synthesis of O-alkylhydroxylamines via the Atherton–Todd reaction, the choice of solvent (e.g., dichloromethane, acetonitrile (B52724), toluene) and the order of reagent addition are critical. beilstein-journals.org The use of phase-transfer catalysts is sometimes employed to improve yields, especially in heterogeneous systems. beilstein-journals.org In the lipase-catalyzed synthesis of sugar-based oximes, kinetic studies showed that while solvent polarity did not affect the maximum reaction rate, the rate did increase with temperature up to a certain point. rsc.org

Temperature is a key parameter for controlling reaction outcomes. Higher temperatures generally increase reaction rates but can sometimes lead to decreased selectivity or increased decomposition. sci-hub.se In some cases, microwave activation has been used to dramatically accelerate reactions that are sluggish under conventional heating. beilstein-journals.org Conversely, many reactions, such as the formation of O-aminated products, are performed at low temperatures (e.g., 0–5 °C) to control exothermicity and improve selectivity. beilstein-journals.org

Table 2: Influence of Solvent and Temperature on Reactions of Hydroxylamine Derivatives

Reaction TypeFactorObservationReference(s)
Atherton–Todd Reaction SolventNon-aqueous solvents like CH₂Cl₂, THF, and acetonitrile are commonly used. Water-immiscible solvents are often preferred. beilstein-journals.org
Atherton–Todd Reaction TemperatureUsually performed at 0–5 °C, but temperatures from -10 °C to 110 °C (with microwave) have been reported. beilstein-journals.org
O-Amination of Alcohols SolventTHF is a common solvent. The addition of co-solvents like HMPA or DMSO can improve yields. ariel.ac.il
Enzymatic Synthesis SolventA mixture of DMSO and tert-butanol (B103910) (1:1) was effective for lipase-catalyzed synthesis of glucosyldecanoate. rsc.org
Enzymatic Synthesis TemperatureThe reaction rate increased with temperature up to about 40 °C (313 K). rsc.org
Thermal Decomposition TemperatureOnset temperatures for decomposition of aqueous hydroxylamine were in the range of 143–198 °C. Self-accelerating behavior was noted above 186 °C. sci-hub.se

This table summarizes findings from related O-alkylhydroxylamines to illustrate the general effects of solvent and temperature.

Biological and Medicinal Chemistry Applications

Design and Synthesis of Bioactive Molecules and Drug Intermediates

The chemical properties of O-propylhydroxylamine hydrochloride make it a valuable synthon for the creation of diverse molecular architectures with potential therapeutic applications. Its ability to introduce an alkoxyamino group is a key feature in the design of various bioactive compounds.

O-substituted hydroxylamine (B1172632) hydrochlorides, such as this compound, are instrumental in the synthesis of N4-alkoxy modified cytidine (B196190) derivatives. These modified nucleosides are of significant interest as they can be phosphorylated to yield potent and selective ligands for P2Y nucleotide receptors. The synthesis typically involves the reaction of the hydroxylamine derivative with a suitably activated cytidine precursor. This modification at the N4 position of the cytidine ring system can significantly alter the molecule's biological activity and receptor binding profile.

The development of novel antiviral agents is a critical area of medicinal chemistry, and nucleoside analogs have historically been a cornerstone of antiviral therapy. nih.govnih.govekb.eg These analogs function by mimicking natural nucleosides and interfering with viral replication processes. nih.gov The modification of the nucleobase or the sugar moiety of a nucleoside can lead to compounds with potent antiviral activity. nih.govekb.eg

While direct examples of this compound in marketed antiviral drugs are not prominent, its role as a precursor for introducing specific alkoxy functionalities is of interest in the rational design of new antiviral nucleoside analogs. nih.govnih.gov The incorporation of an O-propyl group onto a nucleobase can influence the compound's lipophilicity, metabolic stability, and interaction with viral enzymes, such as polymerases or reverse transcriptases. nih.gov The synthesis of such novel nucleoside derivatives is an active area of research aimed at overcoming drug resistance and improving the therapeutic window of existing antiviral treatments. nih.govnih.gov

For instance, the synthesis of modified pyrimidine (B1678525) and purine (B94841) nucleosides often involves the strategic introduction of various functional groups to enhance their biological activity. ekb.eg The general strategy for creating diverse libraries of nucleoside analogs for antiviral screening includes the modification of the nucleobase, alteration of the sugar moiety, or phosphorylation of the 5'-hydroxyl group. nih.gov this compound could be employed in the first of these strategies to generate N-alkoxy-modified nucleobases.

O-alkylhydroxylamines, a class of compounds that includes this compound, have emerged as a significant structural class of enzyme inhibitors. nih.gov A notable example is their role as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that is a promising target for cancer immunotherapy due to its role in suppressing the immune response. nih.gov

Research has shown that O-substituted hydroxylamine derivatives can act as potent IDO1 inhibitors. nih.gov The inhibitory activity is derived from the interaction of the hydroxylamine moiety with the enzyme's active site. Structure-activity relationship (SAR) studies on these compounds have revealed that modifications to the alkyl or aryl portion of the molecule can significantly impact their inhibitory potency.

Compound ClassTarget EnzymeSignificance
O-alkylhydroxylaminesIndoleamine 2,3-dioxygenase 1 (IDO1)Inhibition of IDO1 is a promising strategy in cancer immunotherapy. nih.gov
N,O-substituted hydroxylaminesIndoleamine 2,3-dioxygenase 1 (IDO1)These derivatives are being explored as potential prodrugs for IDO1 inhibitors. nih.gov

These findings highlight the potential of this compound as a scaffold for the design of novel enzyme inhibitors for various therapeutic targets. nih.gov

Metal ions play crucial roles in a vast array of biological processes, and their dysregulation is implicated in numerous diseases. nih.govnih.gov Chelating agents are molecules that can bind to metal ions, and they are used therapeutically to treat metal toxicity or to modulate the biological activity of metalloenzymes. nih.govnih.gov

While specific studies detailing the chelation properties of this compound are not extensively documented in publicly available research, the hydroxylamine functionality, in principle, can coordinate with metal ions. The oxygen and nitrogen atoms of the hydroxylamine group can act as donor atoms, forming a chelate ring with a metal center. The effectiveness of a hydroxylamine derivative as a chelator would depend on factors such as the nature of the other substituents on the molecule, which can influence its affinity and selectivity for specific metal ions. The design of novel chelating agents often involves the incorporation of multiple donor groups to achieve high-affinity binding to the target metal ion. nih.gov

Use in Modifying Biomolecules and Orthogonal Labeling

The selective chemical modification of biomolecules in their native environment is a powerful tool for studying their function and dynamics. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

O-substituted hydroxylamine compounds are valuable reagents for the orthogonal labeling of proteins and other biomolecules. The hydroxylamine moiety can react selectively with carbonyl groups (aldehydes and ketones) to form stable oxime linkages. This reaction is bioorthogonal because aldehydes and ketones are relatively rare in biological systems compared to other functional groups.

This strategy can be employed to label proteins that have been genetically engineered to contain a unique aldehyde or ketone-bearing amino acid. Alternatively, cell surface glycans can be metabolically labeled with sugars containing a ketone or aldehyde group, which can then be reacted with a hydroxylamine-functionalized probe, such as one bearing a fluorescent dye or a biotin (B1667282) tag for detection and isolation.

Labeling StrategyReactive Handle on BiomoleculeReactive Group on ProbeResulting Linkage
Bioorthogonal LigationAldehyde or KetoneHydroxylamineOxime

Development of Prodrugs to Enhance Bioavailability

A significant challenge in drug development is achieving adequate bioavailability, which is the fraction of an administered drug that reaches the systemic circulation. nih.govnih.govmdpi.com The prodrug approach is a well-established strategy to overcome poor physicochemical or pharmacokinetic properties of a drug, such as low solubility or rapid metabolism. nih.govnih.govmdpi.com A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body. nih.gov

This compound can be utilized in the design of prodrugs. For instance, a drug molecule with a carbonyl group could be temporarily masked by reacting it with this compound to form an oxime prodrug. This modification can alter the drug's properties, such as its lipophilicity, potentially enhancing its absorption from the gastrointestinal tract. Once absorbed, the oxime linkage would need to be cleaved, either chemically or enzymatically, to release the active parent drug.

Furthermore, N,O-substituted hydroxylamine derivatives have been investigated as potential prodrugs for enzyme inhibitors. nih.gov In this approach, the N-substituent is designed to be cleaved in vivo, releasing the active O-substituted hydroxylamine inhibitor. nih.gov This strategy can improve the drug-like properties of the inhibitor, leading to better pharmacokinetic profiles. nih.govnih.gov

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Methods for Hydroxylamine (B1172632) Hydrochloride

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hydroxylamine and its derivatives in pharmaceutical substances. oup.comnih.govrsc.orgrsc.orgbiomedgrid.com Given that compounds like O-propylhydroxylamine hydrochloride lack a UV-absorbing chromophore, direct detection is often not feasible, necessitating derivatization to introduce a UV-active or fluorescent tag. oup.comresearchgate.net

Pre-column Derivatization Techniques for HPLC Analysis

Pre-column derivatization is a common strategy to enhance the detectability of hydroxylamine and its analogues. rsc.orgrsc.orgbiomedgrid.comresearchgate.net This involves reacting the analyte with a derivatizing agent to form a stable, detectable product before chromatographic separation.

Several reagents have been successfully employed for the derivatization of hydroxylamine, which can be adapted for this compound. These include:

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with hydroxylamine to form a highly fluorescent derivative, allowing for sensitive detection. rsc.orgrsc.org The reaction is typically carried out in a buffered, aqueous environment at low temperatures. rsc.org

Benzaldehyde: This reagent reacts with hydroxylamine to form a stable benzaldoxime (B1666162) derivative that exhibits strong UV absorbance, making it suitable for quantification by HPLC-UV. oup.combiomedgrid.com The reaction is often performed at an elevated temperature to ensure complete conversion. oup.com

1-Fluoro-2,4-dinitrobenzene (FDNB): This reagent has also been utilized for the derivatization of hydroxylamine, with the resulting derivative being quantifiable by RP-HPLC with UV detection. researchgate.netresearchgate.net

The choice of derivatizing agent depends on factors such as sensitivity requirements, selectivity, reaction conditions, and the stability of the resulting derivative. oup.com

Table 1: Common Derivatization Reagents for Hydroxylamine Analysis

Derivatizing ReagentResulting DerivativeDetection MethodKey Advantages
9-fluorenylmethyl chloroformate (FMOC-Cl)Fluorescent FMOC-hydroxylamine derivativeFluorescenceHigh sensitivity
BenzaldehydeBenzaldoximeUV AbsorbanceCost-effective, stable derivative
1-Fluoro-2,4-dinitrobenzene (FDNB)Dinitrophenyl-hydroxylamine derivativeUV AbsorbanceGood for RP-HPLC

Optimization of Chromatographic Parameters

The successful separation and quantification of the derivatized this compound depend on the careful optimization of chromatographic parameters. biomedgrid.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov

Key parameters that are typically optimized include:

Mobile Phase Composition: The ratio of the aqueous and organic phases (e.g., acetonitrile (B52724) or methanol) is adjusted to achieve optimal retention and resolution of the analyte from other components in the sample matrix. researchgate.netorientjchem.org Buffers, such as phosphate (B84403) or borate (B1201080) buffers, are often incorporated into the mobile phase to control pH and improve peak shape. researchgate.netorientjchem.org

Column: Reversed-phase columns, such as C18 columns, are commonly used for the separation of the relatively non-polar derivatized products. researchgate.netorientjchem.org The choice of column dimensions and particle size can impact separation efficiency and analysis time.

Flow Rate: The flow rate of the mobile phase affects the retention time and resolution. It is optimized to achieve a balance between analysis time and separation quality. biomedgrid.comresearchgate.net

Column Temperature: Maintaining a consistent and optimized column temperature is crucial for reproducible retention times and peak shapes. biomedgrid.comresearchgate.net

Detection Wavelength: The UV detector wavelength is set to the maximum absorbance of the derivatized product to ensure the highest sensitivity. oup.comresearchgate.net

Table 2: Example of Optimized HPLC Parameters for Hydroxylamine Derivative Analysis

ParameterOptimized Value
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient of phosphate buffer and acetonitrile
Flow Rate1.0 mL/min
Column Temperature40°C
Detection Wavelength254 nm
Note: These are example parameters and may require further optimization for this compound.

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) presents another viable analytical approach for this compound, provided that the compound is first converted into a volatile and thermally stable derivative. osti.govgoogle.comyoutube.comyoutube.com Direct GC analysis is not feasible due to the compound's polarity and low volatility. youtube.com

Derivatization for GC analysis aims to reduce the polarity of the analyte by replacing active hydrogen atoms with less polar functional groups. youtube.com For hydroxylamines, this can be achieved by reacting them with reagents to form oximes or other volatile derivatives. osti.gov For instance, hydroxylamine can be reacted with a ketone to form a corresponding oxime, which is amenable to GC analysis. google.com The resulting derivative can then be separated on a suitable GC column, such as an Agilent HP-5, and detected by a flame ionization detector (FID). google.com

Optimization of GC parameters is critical and includes:

Column Temperature Program: A temperature program is often employed to ensure the efficient separation of the derivative from other components. google.com

Inlet and Detector Temperatures: These are optimized to ensure efficient vaporization of the sample and sensitive detection of the analyte. google.com

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., nitrogen or helium) is adjusted for optimal separation efficiency. google.com

Spectroscopic Techniques in Analysis (e.g., NMR, IR, Mass Spectrometry for derivative characterization)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives. chemicalbook.comuni.luresearchgate.netnist.govnist.govnist.govchemicalbook.comchemicalbook.comnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the molecular structure of this compound and its derivatives, confirming the identity and purity of the synthesized compounds. chemicalbook.comchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netnist.govnist.govchemicalbook.com The IR spectrum of this compound would show characteristic absorption bands for the N-O, C-O, C-H, and N-H bonds.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives. uni.lunist.govnist.gov This information is crucial for confirming the identity of the compound and for characterizing any impurities. When coupled with a chromatographic technique like HPLC or GC (i.e., LC-MS or GC-MS), it provides a highly specific and sensitive method for both identification and quantification. nih.govnih.gov

Quality Control and Impurity Profiling in Pharmaceutical Substances

The control of impurities in pharmaceutical substances is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. nih.govijprajournal.combiomedres.usturkjps.orgresearchgate.net Impurity profiling involves the identification and quantification of all potential impurities in a drug substance. ijprajournal.combiomedres.usresearchgate.net

For this compound, this would involve the development and validation of analytical methods, such as the HPLC and GC methods described above, to detect and quantify any process-related impurities, degradation products, or residual starting materials. These methods must be validated according to international guidelines to demonstrate their specificity, sensitivity, accuracy, and precision. orientjchem.orgnih.govhumanjournals.com

The data generated from these analytical methods are used to establish a comprehensive impurity profile for this compound, which is essential for setting appropriate specifications for its use in pharmaceutical manufacturing.

Future Directions and Emerging Research

Exploration of Novel Reactivities and Catalytic Roles

The reactivity of the alkoxyamine functional group, central to O-propylhydroxylamine hydrochloride, is a key area of exploration. The relatively weak N-O bond can undergo homolysis, or cleavage, when subjected to thermal or photochemical energy, generating a reactive carbon-centered radical and a persistent nitroxide radical. chimia.chrsc.org This behavior is fundamental to its role in mediating chemical transformations.

Recent research into the broader class of alkoxyamines has uncovered several novel reactivities that could be applied to this compound:

Triggered Cleavage: Advanced studies show that the cleavage of the N-O bond can be initiated under mild conditions at room temperature through chemical oxidation or photo-induced processes. rsc.org Upon oxidation, alkoxyamines can undergo mesolytic cleavage to yield nitroxides and carbocations, or alternatively, oxoammonium ions and carbon-centered radicals, opening new synthetic pathways. rsc.org

Catalytic Systems: Alkoxyamines are integral to innovative catalytic cycles. For instance, a silver-catalyzed decarboxylative nitroaminoxylation reaction has been developed to produce β-nitroolefinic alkoxyamines, demonstrating the potential for this compound to participate in metal-catalyzed cross-coupling reactions. rsc.org

Reductive Amination: Efficient one-pot methods for synthesizing alkoxyamine derivatives from aldehydes and ketones have been established using reagents like the 2-picoline-borane complex. clockss.org This highlights the potential for developing streamlined procedures involving this compound as a key building block.

These emerging reactivities suggest that this compound could serve as a versatile mediator or catalyst in a variety of organic reactions, an area ripe for further investigation.

Integration with Flow Chemistry and Automated Synthesis

The integration of chemical synthesis into continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. nih.gov While specific flow synthesis protocols for this compound are not yet widely published, recent breakthroughs with more complex alkoxyamines demonstrate the viability of this approach.

A notable advancement is the development of an automated photoredox-mediated (radio)fluorination of TEMPO-derived alkoxyamines using a commercially available flow reactor. acs.orgcardiff.ac.uk This process enables the efficient and controlled synthesis of fluorinated products, including those used in medical imaging. The operational simplicity and mild reaction conditions are significant advantages. acs.org The successful application of flow chemistry to this class of compounds strongly suggests that similar automated processes could be developed for the production and derivatization of this compound. Such an integration would allow for safer handling of reagents and better control over reaction parameters, facilitating large-scale and on-demand production.

Table 1: Conditions for Automated Photoredox Fluorination of an Alkoxyamine in a Flow Reactor

Parameter Condition Source
Reactants TEMPO-derived alkoxyamine, [¹⁸F]KF/K₂₂₂, Photocatalyst acs.orgcardiff.ac.uk
Solvent Dichloromethane (DCM) acs.orgcardiff.ac.uk
Reactor Type Commercial Photoredox Flow Reactor acs.orgcardiff.ac.uk
Irradiation Visible Light acs.orgcardiff.ac.uk
Temperature Room Temperature acs.orgcardiff.ac.uk

| Reaction Time | 20 minutes | acs.orgcardiff.ac.uk |

This table is based on data for a related TEMPO-derived alkoxyamine and illustrates the potential parameters for a flow synthesis involving an alkoxyamine structure.

Applications in Materials Science for Novel Property Development

The unique ability of the alkoxyamine N-O bond to undergo reversible thermal homolysis makes it a powerful tool in polymer and materials science. chimia.chresearchgate.net This property is the cornerstone of Nitroxide-Mediated Polymerization (NMP), a "living" polymerization technique that allows for the precise construction of polymers with controlled molecular weights and complex architectures like block copolymers. ucsb.edu

This compound can be envisioned as a precursor to initiator molecules for NMP. By controlling the polymerization of various vinyl monomers, this technique could be used to create a vast array of advanced materials. ucsb.edu Key emerging applications include:

Smart Polymers: The reversible nature of the N-O bond cleavage can be used to design thermo-responsive materials. Polymers cross-linked via alkoxyamine units can be "de-crosslinked" by heating, allowing the material to be reprocessed or healed. chimia.ch

Surface Modification: Alkoxyamines are used to graft polymer chains onto surfaces, such as carbon nanotubes and microspheres, creating functionalized hybrid materials with tailored properties. chimia.chresearchgate.net

Advanced Copolymers: NMP enables the synthesis of well-defined block copolymers, which are crucial for applications ranging from drug delivery to nanolithography. ucsb.edu The development of universal alkoxyamines capable of polymerizing a wide range of monomers further expands the possibilities. researchgate.net

The incorporation of the O-propylhydroxylamine moiety into polymer backbones or as an initiating group is a promising strategy for developing next-generation materials with dynamic and controllable properties.

Advanced Biological Probes and Imaging Agents Development

The development of sensitive and specific probes for biological imaging is a critical area of medical research. The chemistry of alkoxyamines is proving to be highly valuable in this field, particularly for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. acs.org

Recent studies have demonstrated a photoredox-mediated method to incorporate the PET isotope Fluorine-18 (¹⁸F) into TEMPO-derived alkoxyamines. acs.orgcardiff.ac.uk This reaction proceeds under mild conditions and is amenable to automation, making it ideal for producing radiotracers for clinical use. cardiff.ac.uk This breakthrough opens the door for using this compound as a scaffold or precursor for new ¹⁸F-labeled PET agents.

Furthermore, the concept of "smart alkoxyamines"—molecules that are stable until activated by a specific chemical or photochemical trigger—is an exciting frontier. rsc.org This principle could be used to design activatable imaging probes that only become visible in the presence of a specific biological target, such as an enzyme or a particular pH environment, thereby increasing imaging contrast and specificity. nih.gov The development of such probes based on the O-propylhydroxylamine structure represents a significant future research direction.

Sustainable and Eco-friendly Synthetic Strategies for this compound

As with any widely used chemical, developing sustainable and green manufacturing processes is paramount. Research into the synthesis of alkoxyamines has identified several eco-friendly strategies that could be applied to the production of this compound. These methods focus on minimizing waste, reducing energy consumption, and using less hazardous materials.

Key sustainable approaches from the literature on alkoxyamine synthesis include:

Catalytic Processes: Using catalytic, rather than stoichiometric, amounts of reagents reduces waste significantly. Methods using catalytic copper salts with in-situ regeneration of the active catalyst or low loadings of silver catalysts have proven effective. rsc.orgcmu.edu

One-Pot Syntheses: Combining multiple reaction steps into a single pot, as demonstrated with 2-picoline-borane mediated reductive amination, increases efficiency and reduces the need for intermediate purification steps, saving solvents and energy. clockss.org

Use of Greener Reagents: A copper-catalyzed method employs hydrogen peroxide, a more environmentally benign oxidant, to synthesize alkoxyamines from aldehydes. acs.org

Table 2: Comparison of Sustainable Synthetic Methods for Alkoxyamines

Method Key Feature Advantage Source
Silver-Catalyzed Reaction Low catalyst loading (1-5 mol%) Atom economy, reduced metal waste rsc.org
ATRA with Cu(0) In-situ regeneration of Cu(I) catalyst High yield, minimizes stoichiometric reagents cmu.edu
Copper/H₂O₂ System Uses hydrogen peroxide as the oxidant Employs a green oxidant acs.org

| Reductive Alkoxyamination | One-pot procedure from aldehydes/ketones | High efficiency, reduced waste from purification | clockss.org |

Adopting these principles for the industrial synthesis of this compound would not only reduce the environmental impact but could also lead to more cost-effective production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-propylhydroxylamine hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves the reaction of hydroxylamine with propyl halides under controlled acidic conditions. Purification via recrystallization (using ethanol/water mixtures) is recommended. Validate purity using HPLC with UV detection (λ = 210–230 nm) and confirm structural integrity via 1^1H/13^13C NMR (e.g., characteristic peaks for propyl chains and amine groups). Residual solvents should be quantified via GC-MS .

Q. How should researchers handle stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies by storing samples at 25°C, 40°C, and 60°C under controlled humidity (e.g., 60% RH). Monitor degradation via periodic HPLC analysis. For pH stability, prepare buffered solutions (pH 3–9) and assess hydrolysis rates using kinetic modeling. Include mass spectrometry to identify degradation byproducts (e.g., hydroxylamine or propionaldehyde derivatives) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats, goggles) and work in a fume hood. Avoid contact with oxidizing agents due to potential exothermic reactions. In case of spills, neutralize with sodium bicarbonate and collect waste in sealed containers. Store in a well-ventilated, dry area at 2–8°C, away from incompatible substances (e.g., strong bases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic addition reactions?

  • Methodological Answer : Discrepancies may arise from solvent polarity or trace metal impurities. Systematically replicate experiments using rigorously dried solvents (e.g., THF over molecular sieves) and compare results under inert (N2_2) vs. ambient conditions. Employ kinetic profiling and DFT calculations to elucidate mechanistic pathways. Cross-validate findings with independent techniques like in-situ IR spectroscopy .

Q. What advanced analytical strategies are recommended for characterizing trace impurities in this compound batches?

  • Methodological Answer : Combine LC-MS/MS for high-sensitivity impurity profiling (e.g., detecting N-propylhydroxylamine isomers) with ion chromatography for inorganic residues (e.g., chloride counterion stoichiometry). Use X-ray crystallography to confirm crystal structure and polymorphism. For quantification, apply standard addition methods to minimize matrix effects .

Q. How can the environmental impact of this compound be assessed during disposal?

  • Methodological Answer : Conduct ecotoxicity assays using Daphnia magna or Vibrio fischeri to determine LC50_{50} values. Evaluate biodegradability via OECD 301F (manometric respirometry). For lab-scale disposal, neutralize with dilute NaOH and adsorb onto activated carbon before incineration. Compliance with local regulations (e.g., EPA guidelines) is mandatory .

Q. What experimental designs are suitable for studying the compound’s role in radical scavenging or chelation processes?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect radical quenching activity. For chelation studies, employ UV-Vis titration with metal ions (Fe2+^{2+}, Cu2+^{2+}) and calculate binding constants using Benesi-Hildebrand plots. Validate results with competitive assays using EDTA as a reference chelator .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar aprotic solvents be addressed?

  • Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). Control variables such as particle size (via micronization) and equilibration time. Compare results with Hansen solubility parameters and COSMO-RS simulations. Discrepancies may stem from polymorphic forms or hydrate formation, which can be characterized via DSC and TGA .

Methodological Best Practices

Q. What strategies improve reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Document reaction parameters rigorously (e.g., stirring rate, cooling gradients). Use high-purity reagents (ACS grade) and validate starting material quality via NMR. Implement design of experiments (DoE) to optimize yields and minimize side reactions. Share raw data and spectra in open-access repositories to facilitate peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.